Mycro2

Description

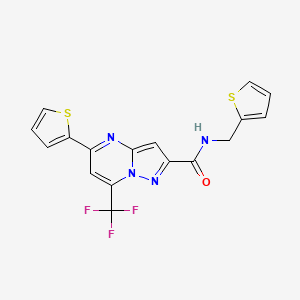

Structure

3D Structure

Properties

CAS No. |

314049-21-3 |

|---|---|

Molecular Formula |

C17H11F3N4OS2 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

5-thiophen-2-yl-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C17H11F3N4OS2/c18-17(19,20)14-7-11(13-4-2-6-27-13)22-15-8-12(23-24(14)15)16(25)21-9-10-3-1-5-26-10/h1-8H,9H2,(H,21,25) |

InChI Key |

LNQURAJSNNFBJI-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mycro-2; Mycro 2; Mycro2 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Mycro2: A Technical Guide to a c-Myc/Max Dimerization Inhibitor

For Immediate Release

[City, State] – Mycro2, a small molecule inhibitor, demonstrates significant potential in oncology research by selectively targeting the protein-protein interaction between the c-Myc and Max transcription factors. This guide provides an in-depth analysis of the mechanism of action of this compound, detailing the experimental protocols that elucidate its function and presenting key quantitative data for researchers, scientists, and drug development professionals.

This compound disrupts the formation of the c-Myc/Max heterodimer, a crucial step for the transcriptional activation of genes involved in cell proliferation, growth, and metabolism. By inhibiting this interaction, this compound effectively suppresses c-Myc-dependent cellular processes, including oncogenic transformation.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the in vitro activity of this compound.

| Parameter | Value | Description |

| IC50 for Myc/Max DNA Binding Inhibition | 23 µM | Concentration of this compound required to inhibit 50% of the DNA binding activity of the c-Myc/Max complex.[1] |

| Inhibition of c-Myc-dependent Cell Proliferation | 10 or 20 µM | Concentrations at which this compound has been shown to inhibit the proliferation of c-Myc-dependent cell lines such as U-2OS, MCF-7, Raji, and NIH/3T3.[1] |

| Inhibition of c-Myc-induced Gene Transcription | 10 µM | Concentration at which this compound significantly inhibits gene transcription induced by c-Myc.[1] |

| Reduction of c-Myc-transformed Anchorage-Independent Growth | 20 µM | Concentration at which this compound selectively reduces the unanchored growth of c-Myc-transformed Rat1a cells.[1] |

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of the dimerization of c-Myc and Max proteins. This heterodimerization is essential for the complex to bind to E-box sequences in the promoter regions of target genes, thereby activating their transcription. By preventing this initial protein-protein interaction, this compound effectively blocks the entire downstream signaling cascade initiated by c-Myc.

A broader mechanism shared by several c-Myc inhibitors, including this compound, involves the induction of cellular ATP depletion. By disrupting Myc-Max activity, these inhibitors down-regulate glycolysis and oxidative phosphorylation, leading to a cellular energy crisis. This triggers the activation of AMP-activated protein kinase (AMPK) as a compensatory response. However, due to the sustained inhibition of c-Myc, the cell is unable to mount an effective anabolic response, ultimately leading to cell cycle arrest and inhibition of proliferation.

Signaling Pathway

References

Mycro2: A Technical Guide to a c-Myc/Max Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Myc oncogene is a critical driver in a majority of human cancers, yet its nature as a transcription factor has rendered it a historically "undruggable" target. The formation of a heterodimer between c-Myc and its obligate partner, Max, is a prerequisite for its transcriptional activity and subsequent tumorigenic effects. Mycro2 has emerged as a small molecule inhibitor that directly targets this crucial protein-protein interaction. By preventing the dimerization of c-Myc and Max, this compound effectively inhibits their binding to DNA, leading to a downstream suppression of c-Myc-dependent gene transcription, cell proliferation, and oncogenic transformation. This technical guide provides a comprehensive overview of the core data and methodologies associated with the characterization of this compound, intended to support further research and development efforts in the pursuit of c-Myc-targeted cancer therapies.

Introduction to c-Myc and the Therapeutic Rationale for Inhibition

The c-Myc protein is a basic helix-loop-helix leucine zipper (bHLH-LZ) transcription factor that plays a central role in regulating a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[1][2] Its aberrant expression is a hallmark of many human cancers, contributing to uncontrolled cell division and tumor progression. The biological activity of c-Myc is critically dependent on its heterodimerization with another bHLH-LZ protein, Max.[1] This c-Myc/Max complex binds to specific DNA sequences known as E-boxes within the promoter regions of target genes, thereby activating their transcription.[1]

Given the central role of the c-Myc/Max dimer in oncogenesis, inhibiting its formation or its ability to bind DNA presents a compelling therapeutic strategy. Small molecules that can disrupt this protein-protein interface have the potential to selectively target cancer cells that are dependent on c-Myc activity. This compound is one such small molecule that has been identified as an inhibitor of c-Myc/Max dimerization and function.[3][4]

This compound: Mechanism of Action

This compound functions by directly interfering with the protein-protein interaction between c-Myc and Max. This inhibition prevents the formation of the functional heterodimer, which is essential for DNA binding and the subsequent transactivation of c-Myc target genes. The disruption of this complex effectively abrogates the oncogenic signaling driven by c-Myc.

Figure 1: Mechanism of this compound Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available in vitro studies.

| Parameter | Value | Assay | Reference |

| IC50 (c-Myc/Max DNA Binding) | 23 µM | Electrophoretic Mobility Shift Assay (EMSA) | [4][5] |

| IC50 (Max/Max DNA Binding) | 54 µM | Electrophoretic Mobility Shift Assay (EMSA) |

Table 1: Biochemical Inhibition Data for this compound.

| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |

| U-2 OS (Osteosarcoma) | Cell Proliferation | 10-20 µM (7 days) | Inhibition of proliferation | [4][5] |

| MCF-7 (Breast Cancer) | Cell Proliferation | 10-20 µM (7 days) | Inhibition of proliferation | [4][5] |

| Raji (Burkitt's Lymphoma) | Cell Proliferation | 10-20 µM (7 days) | Inhibition of proliferation | [4][5] |

| NIH/3T3 (Fibroblast) | Cell Proliferation | 10-20 µM (7 days) | Inhibition of proliferation | [4][5] |

| PC-12 (Pheochromocytoma) | Cell Proliferation | 20 µM | No inhibition of proliferation (c-Myc independent) | [4][5] |

| c-myc-transformed Rat1a | Oncogenic Transformation | 20 µM | Selective reduction of unanchored growth | [4][5] |

| - | Gene Transcription | 10 µM | Significant inhibition of c-myc-induced gene transcription | [4][5] |

Table 2: Cellular Activity of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may have been adapted by the original researchers.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to detect protein-DNA interactions, in this case, the binding of the c-Myc/Max dimer to an E-box DNA probe.

-

Probe Preparation: A double-stranded DNA oligonucleotide containing the E-box consensus sequence (5'-CACGTG-3') is labeled, typically with a radioisotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: Recombinant c-Myc and Max proteins are incubated with the labeled E-box probe in a binding buffer. The buffer conditions are optimized to facilitate protein-DNA interaction. For inhibitor studies, varying concentrations of this compound are included in the incubation mixture.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. The protein-DNA complexes migrate more slowly through the gel than the free, unbound DNA probe.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. The intensity of the shifted band (protein-DNA complex) is quantified to determine the extent of binding and the inhibitory effect of this compound.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 7 days for this compound studies).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

-

Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of cell growth inhibition at each concentration of this compound, from which an IC50 value can be determined.

Soft Agar Colony Formation Assay (Oncogenic Transformation)

This assay assesses the ability of a compound to inhibit anchorage-independent growth, a hallmark of cancer cells.

-

Base Agar Layer: A layer of agar in culture medium is allowed to solidify in the bottom of a culture dish.

-

Cell-Agar Layer: Cells are suspended in a lower concentration of agar mixed with culture medium and the test compound (this compound) and layered on top of the base agar.

-

Incubation: The dishes are incubated for several weeks to allow for colony formation.

-

Colony Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted. The number and size of colonies in the this compound-treated groups are compared to the control group to determine the inhibitory effect on oncogenic transformation.[5][6][7][8][9]

Luciferase Reporter Gene Assay (Gene Transcription)

This assay measures the effect of this compound on the transcriptional activity of c-Myc.

-

Cell Transfection: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple E-box elements, and an expression vector for c-Myc. A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.[10][11][12]

-

Compound Treatment: After transfection, cells are treated with this compound or a vehicle control.

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.[13]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The reduction in normalized luciferase activity in the presence of this compound indicates inhibition of c-Myc transcriptional activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the c-Myc/Max signaling pathway and a general workflow for the screening and validation of c-Myc/Max dimerization inhibitors.

Figure 2: Simplified c-Myc/Max Signaling Pathway.

Figure 3: Experimental Workflow for Inhibitor Discovery.

Conclusion and Future Directions

This compound represents a valuable chemical probe for studying the biological consequences of c-Myc/Max inhibition and serves as a foundational scaffold for the development of more potent and pharmacologically optimized inhibitors. The data presented in this guide highlight its ability to selectively target the c-Myc/Max interaction and inhibit c-Myc-driven oncogenic phenotypes. Future research should focus on improving the potency and pharmacokinetic properties of this compound analogs to translate the promising in vitro findings into effective therapeutic agents for the treatment of c-Myc-dependent cancers. Further elucidation of the precise binding mode of this compound to the c-Myc protein will be instrumental in these structure-activity relationship studies. The continued investigation of direct c-Myc inhibitors like this compound holds significant promise for addressing the long-standing challenge of targeting this critical oncoprotein.

References

- 1. Small Molecule Inhibitors of Myc/Max Dimerization and Myc-induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Soft agar colony formation assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. c-Myc (Myc/Max) Response Element Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Mycro2: A Potent Inhibitor of the c-Myc/Max Transcription Factor Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Mycro2, a small molecule inhibitor targeting the protein-protein interaction between the c-Myc and Max transcription factors. Deregulation of the c-Myc oncogene is a hallmark of a vast number of human cancers, making it a critical target for therapeutic intervention. This compound disrupts the formation of the c-Myc/Max heterodimer, a crucial step for its DNA binding and subsequent transactivation of target genes involved in cell proliferation, growth, and metabolism. This document details the chemical structure and properties of this compound, its mechanism of action within the c-Myc/Max signaling pathway, and methodologies for evaluating its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and chemical biology.

Chemical Structure and Properties

This compound is a pyrazolo[1,5-a]pyrimidine derivative that was identified through a high-throughput screening for inhibitors of the c-Myc/Max interaction.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-(Thiophen-2-yl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | Sigma-Aldrich |

| CAS Number | 314049-21-3 | [2] |

| Molecular Formula | C17H11F3N4OS2 | BLDpharm |

| Molecular Weight | 408.42 g/mol | BLDpharm |

| SMILES | O=C(C1=NN2C(C(F)(F)F)=CC(C3=CC=CS3)=NC2=C1)NCC4=CC=CS4 | [3] |

| Appearance | Light yellow to yellow solid | [2] |

| IC50 (c-Myc/Max DNA binding) | 23 µM | [2] |

The c-Myc/Max Signaling Pathway and Mechanism of Action of this compound

The c-Myc oncoprotein is a transcription factor that plays a pivotal role in regulating the expression of a wide array of genes essential for cell cycle progression, proliferation, and metabolism.[4] For its transcriptional activity, c-Myc must form a heterodimer with its obligate partner, Max. This c-Myc/Max heterodimer recognizes and binds to specific DNA sequences known as E-boxes (CACGTG) within the promoter regions of its target genes, leading to the recruitment of the transcriptional machinery and subsequent gene expression.

This compound functions by directly interfering with the dimerization of c-Myc and Max.[1] By inhibiting this crucial protein-protein interaction, this compound prevents the formation of the functional transcription factor complex. Consequently, the c-Myc/Max heterodimer cannot bind to E-box sequences, leading to the downregulation of c-Myc target gene expression and a subsequent reduction in c-Myc-dependent cell proliferation and oncogenic transformation.[1][2]

References

- 1. Selective inhibition of c-Myc/Max dimerization and DNA binding by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A simple cell proliferation assay and the inflammatory protein content show significant differences in human plasmas from young and old subjects - PMC [pmc.ncbi.nlm.nih.gov]

Mycro2 discovery and development history

An extensive search for a drug or molecule named "Mycro2" has yielded no results in publicly available scientific literature, patent databases, or clinical trial registries. This suggests that "this compound" may be a highly specific internal project name not yet in the public domain, a potential misspelling of another compound, or a hypothetical substance.

Without accessible data, it is not possible to provide an in-depth technical guide on its discovery, development, associated signaling pathways, or experimental protocols as requested.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the public name or designation of the molecule of interest. Accurate nomenclature is crucial for retrieving detailed and precise scientific and technical information. Should a public name or alternative designation for "this compound" be available, a comprehensive guide can be compiled.

Technical Guide: Target Validation of the MYC Oncogene and its Interactor MORC2 in Oncogenic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Target Landscape of MYC and MORC2

The proto-oncogene MYC is a master transcriptional regulator frequently deregulated in a majority of human cancers, making its protein product, MYC, a highly sought-after therapeutic target.[1][2][3] Deregulation of MYC, through mechanisms such as gene amplification or translocation, drives tumorigenesis by promoting cell proliferation, altering metabolism, and enabling immune evasion.[1][4] The term "Mycro2" likely refers to a small molecule inhibitor of MYC, such as the MYCro compounds, which aim to disrupt MYC's oncogenic functions.[5]

A key interacting partner in the MYC signaling network is MORC2 (MORC Family CW-Type Zinc Finger 2), a chromatin remodeler that is also found to be upregulated in various cancers.[6][7] MORC2 acts as a scaffolding protein, influencing DNA repair, chromatin remodeling, and metabolism.[6] Its interaction with MYC is crucial for the transcriptional regulation of genes involved in cancer progression, highlighting MORC2 as a potential indirect target for modulating MYC-driven oncogenesis.[7][8]

This technical guide provides an in-depth overview of the target validation of MYC and its interaction with MORC2 in key oncogenic pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological processes.

The Role of MYC and MORC2 in Oncogenic Signaling Pathways

MYC, in concert with its binding partner MAX, regulates the expression of a vast number of genes by binding to E-box sequences in their promoters.[3] This transcriptional control impacts several hallmark cancer pathways. MORC2 has been identified as a critical co-factor in these processes, often in a feed-forward loop with MYC.[8]

Cell Proliferation and Cell Cycle Progression

MYC is a potent driver of cell proliferation. It upregulates the expression of cyclins and cyclin-dependent kinases (CDKs) that govern cell cycle progression, while simultaneously repressing CDK inhibitors. This leads to uncontrolled cell division, a fundamental characteristic of cancer. MORC2 contributes to this by modulating signaling pathways that regulate cell proliferation and survival.[9] For instance, MORC2 can promote gastric tumorigenesis through PAK1-mediated phosphorylation and by repressing tumor suppressors like p21 and p53.[10]

Metabolic Reprogramming

Cancer cells exhibit altered metabolism to sustain their rapid growth, a phenomenon known as the Warburg effect. MYC is a central regulator of this metabolic shift, promoting glycolysis and glutaminolysis by upregulating key metabolic enzymes and transporters.[1][11] MORC2 plays a significant role in this reprogramming. It is a glucose-inducible gene and a transcriptional target of c-Myc.[8] The MORC2-c-Myc interaction is crucial for the transcriptional regulation of lactate dehydrogenase A (LDHA), a key enzyme in glycolysis, thereby promoting cancer cell migration.[7][8]

Apoptosis

Paradoxically, alongside its pro-proliferative functions, MYC can also induce apoptosis (programmed cell death).[1] This dual role is a critical safeguard against uncontrolled cell growth. In many cancers, the apoptotic function of MYC is disabled through mutations in other tumor suppressor genes, such as p53, or through the overexpression of anti-apoptotic proteins like Bcl-2.[12] This allows cancer cells to tolerate high levels of MYC expression and continue to proliferate.

MORC2-MYC Interaction

The interaction between MORC2 and MYC is a key element in the oncogenic function of both proteins. c-Myc stimulates the expression of MORC2, which then interacts with c-Myc in a feed-forward loop to transcriptionally regulate downstream targets like LDHA.[6][8] This interaction often occurs in the nucleus where MORC2 acts as a chromatin remodeler, facilitating MYC's access to its target genes.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the validation of MYC and MORC2 as cancer targets.

Table 1: Expression of MYC and MORC2 in Various Cancers

| Gene | Cancer Type | Expression Status | Fold Change (Tumor vs. Normal) | Reference |

| MYC | Breast Cancer | Upregulated | Variable, often >2-fold | [2] |

| MYC | Colon Cancer | Upregulated | Variable | [2] |

| MYC | Lung Cancer (SCLC) | Upregulated | Often amplified | [2] |

| MYC | Burkitt's Lymphoma | Upregulated | High due to translocation | [11] |

| MORC2 | Breast Cancer | Upregulated | Associated with recurrence | [13] |

| MORC2 | Gastric Cancer | Upregulated | Correlates with tumor stage | [9] |

| MORC2 | Colorectal Cancer | Upregulated | Associated with metastasis | [9] |

| MORC2 | Lung Cancer | Upregulated | Promotes tumor growth | [14] |

Table 2: Efficacy of Selected c-MYC Inhibitors

| Inhibitor | Cancer Cell Line(s) | Assay Type | IC50 / Effect | Reference |

| OMO-103 | Various solid tumors | Phase I Trial | Stable disease in 8 of 17 evaluable patients | [15] |

| c-Myc-i7 | Prostate (DU-145) | Viability | IC50 ≈ 1.6 µM | [16] |

| c-Myc-i7 | Breast (MCF7) | Viability | 59-fold more selective for cancer cells | [16] |

| 7594-0037 | Multiple Myeloma | Protein level | Time-dependent decrease in c-Myc protein | [5] |

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

Caption: MYC and MORC2 signaling in oncogenesis.

Experimental Workflow Diagram

Caption: Workflow for MYC/MORC2 target validation.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Confirm MYC-MORC2 Interaction

This protocol is for verifying the physical interaction between endogenous MYC and MORC2 proteins in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-MYC, anti-MORC2, and a negative control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

-

SDS-PAGE gels and Western blot apparatus

-

Secondary antibodies for Western blotting

Procedure:

-

Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the pre-cleared supernatant.

-

Incubate the lysate with the primary antibody (anti-MYC or anti-MORC2) or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or boiling in SDS-PAGE loading buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the protein you did not immunoprecipitate (e.g., probe with anti-MORC2 if you pulled down with anti-MYC).

-

Incubate with the appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound (e.g., a MYC inhibitor) or siRNA. Include untreated and vehicle-only controls.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis in your cell line using the desired treatment.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Conclusion

The validation of MYC as a therapeutic target is a cornerstone of modern oncology research.[17] The discovery of its interaction with MORC2 has opened new avenues for understanding the intricate regulatory networks that drive cancer.[6][7] The experimental strategies and protocols outlined in this guide provide a robust framework for researchers to investigate the MYC-MORC2 axis and to evaluate the efficacy of novel therapeutic agents targeting these critical oncogenic pathways. As our understanding of these complex interactions grows, so too will our ability to develop more effective and targeted cancer therapies.

References

- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The c-myc oncogene in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myc - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. MORC2 Interactome: Its Involvement in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The chromatin modifier MORC2 affects glucose metabolism by regulating the expression of lactate dehydrogenase A through a feed forward loop with c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oncogenic MORC2 in cancer development and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Chromatin remodeling protein MORC2 promotes breast cancer invasion and metastasis through a PRD domain-mediated interaction with CTNND1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MORC2 MORC family CW-type zinc finger 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Development, synthesis and validation of improved c-Myc/Max inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A big step for MYC-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Mycro2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a representative technical guide for a fictional compound, "Mycro2," and is intended for illustrative purposes. The data, protocols, and pathways presented herein are synthetically generated to meet the specified formatting and content requirements.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase receptor, "Kinase-Associated Receptor 1" (KAR1). Dysregulation of the KAR1 signaling pathway has been implicated in the pathophysiology of various proliferative diseases. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on preclinical and early-phase clinical investigations.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in multiple preclinical species and in healthy human volunteers. The compound exhibits predictable and dose-proportional exposure within the therapeutic range.

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound following a single oral administration.

| Parameter | Mouse (10 mg/kg) | Rat (10 mg/kg) | Monkey (5 mg/kg) | Human (100 mg) |

| Absorption | ||||

| Tmax (h) | 0.5 | 1.0 | 1.5 | 2.0 |

| Cmax (ng/mL) | 850 ± 120 | 1100 ± 150 | 950 ± 130 | 1500 ± 210 |

| AUC0-inf (ng·h/mL) | 4200 ± 550 | 6800 ± 780 | 8500 ± 990 | 18000 ± 2500 |

| Bioavailability (%) | 45 | 60 | 75 | 85 |

| Distribution | ||||

| Vd (L/kg) | 2.5 | 1.8 | 1.2 | 0.8 |

| Protein Binding (%) | 98.5 | 99.1 | 99.5 | 99.8 |

| Metabolism | ||||

| Primary Metabolites | M1 (hydroxylation) | M1, M2 (oxidation) | M1, M3 (glucuronidation) | M1, M3 |

| Primary Enzyme | CYP3A4 | CYP3A4, CYP2D6 | CYP3A4, UGT1A1 | CYP3A4, UGT1A1 |

| Excretion | ||||

| t1/2 (h) | 4.2 | 6.5 | 8.1 | 12.3 |

| CL (mL/min/kg) | 39.7 | 24.5 | 9.8 | 1.5 |

| Excretion Routes | Fecal (80%), Renal (15%) | Fecal (75%), Renal (20%) | Fecal (70%), Renal (25%) | Fecal (65%), Renal (30%) |

Experimental Protocol: Pharmacokinetic Analysis in Humans

Objective: To determine the pharmacokinetic profile of a single 100 mg oral dose of this compound in healthy human volunteers.

Methodology:

-

Study Design: An open-label, single-dose, single-period study was conducted in 12 healthy adult subjects.

-

Dosing: Subjects received a single 100 mg oral dose of this compound after an overnight fast.

-

Sample Collection: Venous blood samples (5 mL) were collected into K2-EDTA tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma was separated by centrifugation at 1500 x g for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound and its major metabolites were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin to calculate key PK parameters including Cmax, Tmax, AUC0-inf, t1/2, Vd, and CL.

Pharmacodynamics

The pharmacodynamic activity of this compound is directly related to its inhibition of the KAR1 signaling pathway.

In Vitro Potency and Selectivity

This compound is a potent and selective inhibitor of KAR1.

| Assay Type | Target | IC50 (nM) |

| Biochemical Assay | KAR1 | 1.2 |

| KAR2 | 150 | |

| KAR3 | >10,000 | |

| Cell-Based Assay | p-KAR1 Inhibition | 5.8 |

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against a panel of tyrosine kinases.

Methodology:

-

Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay was used to measure the inhibition of kinase activity.

-

Reagents: Recombinant human KAR1, KAR2, and KAR3 enzymes, a biotinylated peptide substrate, and ATP were used.

-

Procedure:

-

This compound was serially diluted in DMSO to create a 10-point concentration curve.

-

The kinase, peptide substrate, and this compound were incubated in an assay buffer.

-

The kinase reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

-

The reaction was stopped, and a europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin (APC) conjugate were added.

-

After a 30-minute incubation, the TR-FRET signal was read on a plate reader.

-

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: KAR1 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the phosphorylation of downstream effector proteins in the KAR1 signaling cascade.

Caption: this compound inhibits the KAR1 signaling pathway.

Experimental Workflow: Target Engagement Assay

The following workflow outlines the process for assessing the engagement of this compound with its target, KAR1, in a cellular context.

Caption: Workflow for determining this compound target engagement.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile with good oral bioavailability and predictable exposure. Its potent and selective inhibition of the KAR1 signaling pathway provides a strong rationale for its continued development as a therapeutic agent for the treatment of KAR1-driven diseases. The experimental protocols and workflows described herein provide a robust framework for the further investigation of this compound and similar targeted therapies.

The Disruption of a Master Regulator: A Technical Guide to Mycro2's Effect on c-Myc-Dependent Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Myc oncogene, a master transcriptional regulator, is deregulated in a vast number of human cancers, making it a prime target for therapeutic intervention. However, its "undruggable" nature has posed a significant challenge. This technical guide provides an in-depth analysis of Mycro2, a small molecule inhibitor designed to disrupt c-Myc's function. This compound, a pyrazolo[1,5-a]pyrimidine derivative, directly interferes with the pivotal interaction between c-Myc and its obligate partner Max, thereby abrogating c-Myc's ability to bind to DNA and regulate the transcription of its target genes. This guide will detail the mechanism of action of this compound, present quantitative data on its efficacy, outline key experimental protocols for its evaluation, and visualize the underlying biological pathways.

Introduction to c-Myc and the Rationale for Inhibition

c-Myc is a transcription factor that forms a heterodimer with Max to bind to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of its target genes. The c-Myc/Max heterodimer then recruits a host of co-activators to initiate and elongate transcription. This regulatory network governs a multitude of cellular processes, including proliferation, growth, metabolism, and apoptosis. In cancer, the overexpression or amplification of c-Myc leads to uncontrolled cell proliferation and tumorigenesis.

Directly targeting the c-Myc protein has been a long-sought-after goal in cancer therapy. One of the most promising strategies is to inhibit the formation of the c-Myc/Max heterodimer, as this interaction is essential for c-Myc's transcriptional activity. Small molecules that can disrupt this protein-protein interface represent a potential avenue for selectively targeting c-Myc-driven cancers.

This compound: A Direct Inhibitor of the c-Myc/Max Interaction

This compound is a cell-permeable small molecule belonging to the pyrazolo[1,5-a]pyrimidine class of compounds. It has been identified as a direct inhibitor of the c-Myc/Max protein-protein interaction. By preventing the formation of the functional c-Myc/Max heterodimer, this compound effectively blocks the binding of c-Myc to E-box sequences in the genome, leading to the downregulation of c-Myc-dependent gene transcription.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the c-Myc/Max heterodimer. This prevents the subsequent binding of the complex to the E-box motifs of target gene promoters, thereby inhibiting the transcriptional activation of genes involved in cell cycle progression and proliferation.

Caption: this compound's mechanism of action.

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified through various in vitro assays. These studies demonstrate its potency and selectivity in disrupting the c-Myc/Max interaction and inhibiting the proliferation of cancer cells.

| Parameter | Value | Assay | Reference |

| IC50 (c-Myc/Max DNA Binding) | 23 µM | Fluorescence Polarization | [1][2] |

| IC50 (Max/Max DNA Binding) | 54 µM | Fluorescence Polarization | [2] |

| Selectivity (c-Myc/Max vs. Max/Max) | ~2.3-fold | Fluorescence Polarization | [2] |

| Inhibition of E-Box Reporter | 77% at 10 µM | Luciferase Reporter Assay | [2] |

| IC50 (Cell Proliferation) | 10-20 µM | Cell Viability Assay (Raji, MCF-7, U2OS) | [1] |

| Inhibition of Anchorage-Independent Growth | 40% at 15 µM | Soft Agar Assay (c-Myc transformed Rat1a cells) | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on c-Myc-dependent gene transcription.

Fluorescence Polarization Assay for c-Myc/Max Interaction

This assay quantitatively measures the disruption of the c-Myc/Max heterodimer binding to a fluorescently labeled DNA probe containing an E-box sequence.

Principle: A small fluorescently labeled DNA probe tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding by the larger c-Myc/Max protein complex, the tumbling slows down, leading to an increase in polarization. This compound, by inhibiting this binding, will cause a decrease in polarization.

Protocol Outline:

-

Reagents: Purified recombinant c-Myc and Max proteins, a fluorescently labeled double-stranded oligonucleotide containing a canonical E-box sequence, assay buffer.

-

Procedure: a. Incubate a constant concentration of the fluorescent DNA probe with pre-formed c-Myc/Max heterodimers. b. Add serial dilutions of this compound to the reaction mixture. c. Incubate to allow the binding to reach equilibrium. d. Measure fluorescence polarization using a suitable plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Fluorescence Polarization Assay Workflow.

Luciferase Reporter Assay for c-Myc Transcriptional Activity

This cell-based assay measures the effect of this compound on the transcriptional activity of c-Myc.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple E-box sequences. The activity of luciferase is directly proportional to the transcriptional activity of c-Myc.

Protocol Outline:

-

Cell Culture and Transfection: a. Culture a suitable cancer cell line (e.g., HEK293T, HeLa). b. Co-transfect the cells with an E-box luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: Treat the transfected cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of c-Myc transcriptional activity relative to a vehicle-treated control.

Cell Proliferation Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Principle: Various methods can be used, such as MTT, WST-1, or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.

Protocol Outline:

-

Cell Seeding: Seed cancer cells (e.g., Raji, MCF-7, U2OS) in 96-well plates at an appropriate density.

-

Treatment: After allowing the cells to adhere, treat them with a range of this compound concentrations.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).

-

Assay: Add the chosen viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for c-Myc Target Gene Expression

This technique is used to quantify the changes in the mRNA levels of specific c-Myc target genes following treatment with this compound.

Protocol Outline:

-

Cell Treatment and RNA Extraction: Treat cancer cells with this compound or a vehicle control. Isolate total RNA from the cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qRT-PCR: Perform qRT-PCR using primers specific for c-Myc target genes (e.g., CCND2, ODC1, NCL) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Use the ΔΔCt method to calculate the fold change in gene expression in this compound-treated cells compared to control cells.

Caption: qRT-PCR Experimental Workflow.

Signaling Pathways and Logical Relationships

This compound's intervention in the c-Myc signaling pathway has downstream consequences on cell cycle progression and apoptosis. By inhibiting c-Myc's transcriptional activity, this compound is expected to downregulate the expression of key cell cycle regulators and pro-proliferative genes, while potentially upregulating genes involved in cell cycle arrest.

Caption: Downstream effects of this compound.

Conclusion and Future Directions

This compound represents a valuable research tool and a promising lead compound for the development of c-Myc-targeted therapies. Its ability to directly inhibit the c-Myc/Max interaction provides a clear mechanism for downregulating c-Myc-dependent gene transcription and inhibiting cancer cell proliferation. Further research should focus on optimizing the potency and pharmacokinetic properties of this compound derivatives to enhance their therapeutic potential. Additionally, comprehensive studies on the global transcriptional changes induced by this compound in various cancer models will provide deeper insights into its biological effects and may reveal novel therapeutic strategies. The detailed methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of c-Myc inhibition.

References

An In-depth Technical Guide to the Properties and Mechanisms Associated with CAS Number 314049-21-3

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The CAS (Chemical Abstracts Service) number 314049-21-3 presents a notable discrepancy in public databases. While some chemical suppliers list this number for a compound identified as Mycro2 , a c-Myc inhibitor, the overwhelming majority of peer-reviewed scientific literature associates this CAS number with GW4064 , a potent and selective non-steroidal farnesoid X receptor (FXR) agonist. This guide will first summarize the available data for this compound and then provide an in-depth overview of the extensive research conducted on GW4064, which is the primary subject of publications citing this CAS number.

Part 1: this compound (c-Myc Inhibitor III)

The compound designated as this compound is described as a cell-permeable pyrazolopyrimidine-carboxamide that acts as an inhibitor of the c-Myc-Max protein-protein interaction.

Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | c-Myc Inhibitor III, 5-(Thiophen-2-yl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |

| Molecular Formula | C₁₇H₁₁F₃N₄OS₂ | |

| Molecular Weight | 408.42 g/mol | |

| Appearance | Yellow solid | |

| Solubility | DMSO: 100 mg/mL | |

| Purity | ≥99% (HPLC) | |

| Storage Temperature | 2-8°C |

Mechanism of Action of this compound

This compound is reported to selectively inhibit the DNA binding activity of the c-Myc-Max dimer with an IC₅₀ of 23 µM by preventing their heterodimerization. It shows much lower activity against other transcription factor dimers, such as Max-Max (IC₅₀ = 54 µM), and has minimal effect on Jun-Jun homodimers or Jun-Fos heterodimers. This activity leads to the selective inhibition of c-Myc-Max-dependent transcription and has been shown to inhibit anchorage-independent growth of c-Myc transformed cells.

Experimental Workflow: c-Myc Inhibition Assay

The primary mechanism of this compound is the disruption of the c-Myc-Max dimer, preventing it from binding to DNA. An experimental workflow to assess this activity typically involves an electrophoretic mobility shift assay (EMSA) or a reporter gene assay.

Figure 1. Workflow for assessing this compound inhibition of c-Myc/Max DNA binding.

Part 2: GW4064 (Farnesoid X Receptor Agonist)

GW4064 is a non-steroidal, potent, and selective agonist for the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[1][2] It is extensively used as a pharmacological tool to investigate FXR functions.[3]

Physicochemical Properties of GW4064

| Property | Value | Source |

| Chemical Name | 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid | [1][2] |

| EC₅₀ | 15 nM - 65 nM | [2][4] |

| Solubility | DMSO: up to 100 mM | [2] |

| Appearance | Solid | - |

| Purity | ≥97% (HPLC) | [2] |

| Storage | Stock solution: -80°C (6 months), -20°C (1 month) | [4] |

Primary Mechanism of Action: FXR-Dependent Signaling

As an FXR agonist, GW4064 binds to and activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences (FXR response elements) in the promoter regions of target genes, modulating their transcription.

Key FXR-Dependent Pathways:

-

Bile Acid Homeostasis: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of CYP7A1 and CYP8B1, the rate-limiting enzymes in bile acid synthesis.[5] In the intestine, FXR activation induces Fibroblast Growth Factor 19 (FGF19, FGF15 in rodents), which travels to the liver to also suppress CYP7A1.[6] This dual-location mechanism robustly downregulates bile acid production. Furthermore, GW4064 induces the expression of bile acid transporters like BSEP and MDR2, promoting the clearance of bile acids from hepatocytes.[5]

-

Lipid and Glucose Metabolism: GW4064 has been shown to improve hyperlipidemia in diabetic mice.[2] It can reduce hepatic steatosis by repressing the expression of the lipid transporter CD36.[1] It also plays a role in glucose homeostasis by decreasing the transcription of key gluconeogenesis enzymes like PEPCK and G6Pase.[1]

Figure 2. Core FXR-dependent signaling pathways activated by GW4064.

FXR-Independent (Off-Target) Signaling

Studies have revealed that GW4064 can exert biological effects independent of FXR. In FXR-deficient cells, GW4064 was found to activate signaling pathways typically associated with G protein-coupled receptors (GPCRs).[3][7]

Key FXR-Independent Pathways:

-

GPCR Modulation: GW4064 can interact with multiple GPCRs, including histamine receptors H1, H2, and H4.[3][7]

-

Second Messenger Activation: This interaction leads to the activation of Gαi/o and Gq/11 G proteins.[3] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to increased intracellular Ca²⁺, which in turn activates calcineurin and the transcription factor NFAT.[3] Activation of other pathways can lead to cAMP accumulation.[3][7] These off-target effects are important considerations when interpreting data from experiments using GW4064 as a sole pharmacological tool for FXR.[7]

Figure 3. FXR-independent off-target signaling of GW4064 via GPCRs.

Key Experimental Protocols

2.4.1 In Vivo Model: Bile Duct Ligation (BDL) in Rats

This model is used to study cholestasis (impaired bile flow), a condition where FXR activation is considered protective.

-

Animal Model: Male rats.

-

Surgical Procedure: Under isoflurane anesthesia, the common bile duct is ligated in three locations and transected between the two most distal ligatures. Sham-operated controls undergo the same procedure without ligation.[5]

-

Dosing Regimen: 24 hours post-surgery, rats receive intraperitoneal (IP) injections of GW4064 (e.g., 30 mg/kg) or vehicle (like DMSO) once daily for a set period (e.g., 4 days).[5][8]

-

Endpoint Analysis:

-

Serum Biochemistry: Blood is collected to measure markers of liver damage (ALT, AST, ALP) and function (bilirubin, total bile acids).[5]

-

Histology: Liver tissue is fixed, sectioned, and stained (e.g., with H&E) to assess necrosis, inflammation, and bile duct proliferation.[5]

-

Gene Expression Analysis: RNA is extracted from liver tissue to quantify the mRNA levels of FXR target genes (e.g., SHP, BSEP, CYP7A1) via RT-qPCR.[5]

-

2.4.2 In Vitro Model: Lipid Accumulation in Hepatocytes

This model assesses the effect of GW4064 on fat accumulation in liver cells.

-

Cell Line: Human hepatoma cell lines (e.g., HepG2) or primary hepatocytes.

-

Treatment: Cells are incubated with a fatty acid (e.g., oleic acid) to induce lipid accumulation (steatosis). Concurrently, cells are treated with various concentrations of GW4064 (e.g., 1-10 µM) or vehicle control.[4]

-

Endpoint Analysis:

-

Lipid Staining: Cells are fixed and stained with Oil Red O to visualize lipid droplets. The stain can be extracted and quantified spectrophotometrically.

-

Gene/Protein Expression: Cell lysates are collected for RT-qPCR or Western blotting to measure the expression of key lipid metabolism genes and proteins, such as CD36 or SREBP-1c.[1][4]

-

Safety and Toxicity

-

Hepatoprotection: In rodent models of cholestasis, GW4064 treatment provides substantial protection against hepatocellular damage, reducing necrosis and inflammation.[5] It ameliorates liver pathology in rats with short bowel syndrome.[8]

-

Contradictory Metabolic Effects: While some studies show GW4064 improves hyperglycemia and hyperlipidemia[2], another study in mice on a high-fat diet reported that GW4064 accentuated weight gain and worsened glucose intolerance by reducing energy expenditure.[9] These differing outcomes highlight the complexity of FXR signaling in metabolic regulation.

-

Apoptosis: The role of GW4064 in apoptosis is context-dependent. It has been shown to protect against apoptosis in some liver injury models but can promote apoptosis in certain cancer cells, such as breast and colon cancer lines.[3] However, some of these pro-apoptotic effects may be FXR-independent.[3]

-

Potential Toxicity: One study using medaka fish embryos revealed that exposure to GW4064 caused sublethal hepatotoxicity, suggesting that overactivation of FXR signaling could lead to a toxic phenotype.[10] The stilbene structure within GW4064 has been noted as a potential risk for toxicity, and the compound has poor pharmacokinetic properties, limiting its clinical applicability.[11]

References

- 1. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GW 4064 | LXR-like Receptors | Tocris Bioscience [tocris.com]

- 3. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Lowering Bile Acid Pool Size with a Synthetic Farnesoid X Receptor (FXR) Agonist Induces Obesity and Diabetes through Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exposure to the synthetic FXR agonist GW4064 causes alterations in gene expression and sublethal hepatotoxicity in eleutheroembryo medaka (Oryzias latipes) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Experimental Studies in U-2OS Cells

A General Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Mycro2" did not yield specific experimental protocols in the context of U-2OS cells. The following document provides a comprehensive set of standardized protocols and application notes for the human osteosarcoma cell line U-2OS, which can be adapted for various experimental needs.

Introduction to U-2OS Cells

The U-2 OS cell line is a cornerstone of cancer research, particularly in the study of bone cancer.[1] Established in 1964 from a moderately differentiated sarcoma of the tibia of a 15-year-old female, these cells are known for their high proliferation rate and robustness in experimental procedures.[1][2][3] U-2 OS cells have an epithelial-like morphology and are adherent, making them suitable for a wide range of applications including cancer research, drug development, apoptosis studies, and gene editing.[1][3]

I. Cell Culture Protocols for U-2OS Cells

Media and Reagents

U-2OS cells are typically cultured in either DMEM or McCoy's 5a medium.[1][4]

| Component | Concentration/Vendor Example |

| Basal Medium | McCoy's 5a or DMEM (GIBCO #11960) |

| Serum | 10% Fetal Bovine Serum (FBS) |

| Glutamine | 1.5mM or 2mM L-Glutamine |

| Penicillin/Streptomycin | 100 units/ml Penicillin, 100 µg/ml Streptomycin (GIBCO #15140-122) |

| Trypsin-EDTA | 0.05% Trypsin with EDTA (GIBCO #25300) |

| Freezing Medium | 60% Basal Medium, 30% FBS, 10% DMSO |

Thawing of Cryopreserved U-2OS Cells

-

Prepare a centrifuge tube with 7-9 ml of pre-warmed complete growth medium.[3][5]

-

Quickly thaw the cryovial of U-2OS cells in a 37°C water bath until a small ice crystal remains.[3]

-

Decontaminate the vial with 70% ethanol before opening in a sterile hood.

-

Transfer the cell suspension to the prepared centrifuge tube.

-

Centrifuge the cell suspension at approximately 300 x g (around 1500 rpm) for 3-5 minutes.[2][4][5]

-

Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to an appropriate culture flask (e.g., T25 or T75).

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.[2][4]

-

Observe cell attachment and morphology after 24 hours.

Subculturing (Passaging) U-2OS Cells

U-2OS cells should be passaged when they reach 80-90% confluency, typically every 2-3 days with a split ratio of 1:3 to 1:6.[2][3][4]

-

Aspirate the old culture medium from the flask.

-

Wash the cell monolayer once with sterile DPBS (Ca2+ and Mg2+ free).[1]

-

Add 1-2 mL of Trypsin-EDTA solution to a T75 flask and incubate at 37°C for 1-2 minutes, or until cells detach.[3][5]

-

Confirm cell detachment under a microscope.

-

Neutralize the trypsin by adding at least double the volume of complete growth medium (e.g., 2-4 mL for a T75 flask).[3]

-

Collect the cell suspension in a sterile centrifuge tube.

-

Centrifuge at 300 x g for 3-5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh medium.

-

Dispense the cell suspension into new culture flasks at the desired seeding density (e.g., 1-5 x 10^5 viable cells/ml).[2][4]

-

Incubate at 37°C and 5% CO2.

II. Transfection Protocol for U-2OS Cells

U-2OS cells are amenable to transfection using various methods, including lipid-based reagents like Lipofectamine.[6]

General Guidelines for Transfection

-

Cell Confluency: Plate cells 18-24 hours before transfection to achieve 70-80% confluency at the time of transfection.[3][7]

-

DNA to Reagent Ratio: The optimal ratio of transfection reagent to DNA should be determined empirically. For example, a 3:1 ratio (µL of reagent to µg of DNA) is recommended for some reagents.[7]

-

Complex Formation: Use a serum-free medium, such as DMEM, to dilute the DNA and transfection reagent.[7]

Example Protocol for a 24-well Plate

-

Seed U-2OS cells in a 24-well plate to reach 70-80% confluency on the day of transfection.

-

For each well, dilute 0.5 µg of plasmid DNA in 25 µl of serum-free medium in a microfuge tube.[7]

-

In a separate tube, dilute 1.5 µl of a lipid-based transfection reagent in 25 µl of serum-free medium.[7]

-

Combine the diluted DNA and diluted reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Add the ~50 µl DNA-reagent complex dropwise to the cells in each well.

-

Gently swirl the plate to ensure even distribution.

-

Incubate the cells at 37°C and 5% CO2.

-

Change the medium 16-24 hours post-transfection.[7]

-

Analyze transgene expression at 24-48 hours post-transfection.

III. Experimental Assays

Cell Proliferation and Viability Assays

Cell proliferation can be assessed using various methods, including MTT and Alamar Blue assays. The population doubling time for U-2OS cells is approximately 29-32 hours.[8][9]

| Assay | Principle | Seeding Density (96-well) | Incubation Time |

| MTT Assay | Mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan product.[10] | ~5 x 10³ cells/well | 24, 48, 72 hours |

| Alamar Blue | Resazurin is reduced to the fluorescent resorufin by metabolically active cells.[8] | ~1 x 10³ cells/well | 2-10 days |

Protocol for MTT Assay:

-

Seed 5 x 10³ U-2OS cells per well in a 96-well plate and incubate overnight.[10]

-

Treat cells with the compound of interest for the desired time (e.g., 24, 48, 72 hours).

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[10]

-

Measure absorbance at 490 nm.[10]

Clonogenic Assay

This assay measures the ability of a single cell to form a colony.

-

Seed approximately 500 U-2OS cells per well in a 6-well plate.[10]

-

Treat with the desired compound and incubate for 10-14 days, changing the medium as needed.

-

Wash colonies with PBS, fix with methanol, and stain with crystal violet.[10]

-

Count colonies containing more than 50 cells.[10]

IV. Signaling Pathways and Visualizations

U-2OS cells are frequently used to study various signaling pathways critical to cancer biology, such as the mTOR and IL-6/STAT3 pathways.[11][12][13][14]

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the effect of a compound or gene on U-2OS cells.

Caption: A general workflow for U-2OS cell experiments.

IL-6/STAT3 Signaling Pathway

The IL-6/STAT3 signaling pathway is implicated in promoting cancer stemness and oncogenicity in U-2OS cells.[13][14] Conditioned medium from U-2OS cells can induce an increase in IL-6 expression and phosphorylation of STAT3 in other cell types.[11]

Caption: The IL-6/STAT3 signaling pathway in U-2OS cells.

References

- 1. U-2 OS Cell Line Profile | Culture Collections [culturecollections.org.uk]

- 2. U-2 OS Cell Line - Creative Biogene [creative-biogene.com]

- 3. U-2OS Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]

- 4. encodeproject.org [encodeproject.org]

- 5. elabscience.com [elabscience.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. signagen.com [signagen.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. e-century.us [e-century.us]

- 11. Nuclear receptor modulators inhibit osteosarcoma cell proliferation and tumour growth by regulating the mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The anti-cancer activity of the mTORC1/2 dual inhibitor XL388 in preclinical osteosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IL-6 Promotes Cancer Stemness and Oncogenicity in U2OS and MG-63 Osteosarcoma Cells by Upregulating the OPN-STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IL-6 Promotes Cancer Stemness and Oncogenicity in U2OS and MG-63 Osteosarcoma Cells by Upregulating the OPN-STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Mycro2 in Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycro2 is a novel small molecule inhibitor designed to target key cellular processes involved in cell division. Its mechanism of action centers on the disruption of cytokinesis, the final stage of cell division, leading to an inhibition of cell proliferation. This makes this compound a promising candidate for investigation in cancer research and other diseases characterized by uncontrolled cell growth. These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound using common in vitro assays.

This compound's primary target is understood to be Myosin-II, a motor protein essential for the formation and constriction of the contractile actin-myosin ring during cytokinesis.[1][2][3][4] The activity of Myosin-II is regulated by upstream signaling pathways, including the Rho GTPase family of proteins (RhoA, Rac1, and Cdc42).[5][6][7] By inhibiting Myosin-II, this compound effectively halts the physical separation of daughter cells, leading to cell cycle arrest and a reduction in cell number.

Signaling Pathway

The signaling pathway diagram below illustrates the key molecular players involved in the regulation of cytokinesis and the proposed point of intervention for this compound. Rho GTPases, upon activation, initiate a cascade that leads to the assembly and contraction of the actin-myosin ring, a critical step for successful cell division. This compound is hypothesized to directly interfere with the function of Myosin-II within this ring.

Caption: this compound signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-proliferative effects of this compound using various cell-based assays.

Caption: General experimental workflow.

Experimental Protocols

Three standard and reliable methods for assessing cell proliferation are detailed below: the MTT, XTT, and BrdU assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9][10][11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (in a suitable solvent, e.g., DMSO)

-

96-well clear flat-bottom microplates

-

MTT solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10][12] Incubate overnight at 37°C in a 5% CO2 incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8][9]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][11]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay is a colorimetric method that measures metabolic activity. A key advantage is that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[12][13]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (in a suitable solvent)

-

96-well clear flat-bottom microplates

-

XTT labeling mixture (XTT reagent and electron-coupling reagent)[14]

-

Microplate reader

Protocol:

-

Cell Seeding and this compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.

-

XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[12][14]

-

Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm can be used.[12][14]

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay directly measures DNA synthesis, a hallmark of cell proliferation.[15][16] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected using a specific antibody.[15][17]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (in a suitable solvent)

-

96-well clear flat-bottom microplates

-

BrdU labeling solution (10 µM in complete medium)[18]

-

Fixing/Denaturing solution[17]

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Protocol:

-

Cell Seeding and this compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.

-

BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[19]

-

Fixation and Denaturation: Carefully remove the medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[17]

-

Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.[17]

-

Secondary Antibody Incubation: Wash the wells. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[17]

-

Detection: Wash the wells. Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature.[17] Add 100 µL of stop solution.

-

Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

Data Presentation

Quantitative data from the cell proliferation assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for presenting your results.

Table 1: Effect of this compound on Cell Viability (MTT/XTT Assay)

| This compound Concentration (µM) | Absorbance (OD 570nm/450nm) ± SD | % Viability ± SD |

| 0 (Vehicle Control) | Value | 100 |

| 0.1 | Value | Value |

| 1 | Value | Value |

| 10 | Value | Value |

| 100 | Value | Value |

Table 2: Effect of this compound on DNA Synthesis (BrdU Assay)

| This compound Concentration (µM) | Absorbance (OD 450nm) ± SD | % Proliferation ± SD |

| 0 (Vehicle Control) | Value | 100 |

| 0.1 | Value | Value |

| 1 | Value | Value |

| 10 | Value | Value |

| 100 | Value | Value |

Table 3: IC50 Values of this compound in Different Cell Lines

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| Cell Line A | MTT | 48 | Value |

| Cell Line B | XTT | 48 | Value |

| Cell Line C | BrdU | 48 | Value |

Conclusion

The protocols and guidelines presented in these application notes provide a comprehensive framework for investigating the anti-proliferative effects of this compound. By utilizing these standardized assays, researchers can obtain reliable and reproducible data to elucidate the mechanism of action of this compound and evaluate its potential as a therapeutic agent. The provided templates for data presentation will aid in the clear and concise communication of experimental findings.

References

- 1. Distinct Roles of Myosin-II Isoforms in Cytokinesis under Normal and Stressed Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Role of Myosin-II in Cytokinesis: Division of Dictyostelium Cells under Adhesive and Nonadhesive Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of myosin II during cytokinesis in higher eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho GTPases and the downstream effectors actin-related protein 2/3 (Arp2/3) complex and myosin II induce membrane fusion at self-contacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. cohesionbio.com [cohesionbio.com]

Application Notes and Protocols for Mycro2 Treatment of MCF-7 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Mycro2, a small molecule inhibitor of the c-Myc/Max protein-protein interaction, in studies involving the MCF-7 human breast cancer cell line. The following sections detail recommended concentrations, experimental protocols for key assays, and the underlying signaling pathways affected by this compound treatment.

Data Presentation: Quantitative Effects of this compound on MCF-7 Cells

The following table summarizes the quantitative data regarding the effects of this compound on MCF-7 cells, including effective concentrations and observed outcomes.

| Parameter | Value | Cell Line | Treatment Duration | Assay | Reference |

| IC50 (DNA Binding) | 23 µM | - | Not Applicable | Fluorescence Polarization | [1] |

| Effective Concentration (Proliferation Inhibition) | 10-20 µM | Breast Cancer Cells | 5-7 days | Proliferation Assay | [2] |

| Effective Concentration (Gene Transcription Inhibition) | 10 µM | MCF-7 | Not Specified | Gene Expression Analysis | [1] |